molecular weight and formula of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid
molecular weight and formula of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid
The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid . This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and experimental reproducibility.
Executive Summary
3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS: 1245527-83-6) is a highly functionalized benzoic acid derivative serving as a critical scaffold in medicinal chemistry. Characterized by a sterically demanding isopropyl group at the C5 position and an electron-withdrawing bromine at C3, this molecule is a versatile intermediate for Suzuki-Miyaura cross-coupling and amide bond formations. Its structural motif is frequently observed in the development of glucagon receptor antagonists, anti-inflammatory agents, and modulators of nuclear receptors due to its ability to occupy hydrophobic pockets while providing a vector for further diversification.
Physicochemical Characterization
The precise molecular weight and formula are derived from the atomic composition of the substituted benzene core.
Identity and Constants
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-5-isopropyl-2-methoxybenzoic acid | |
| CAS Number | 1245527-83-6 | Primary identifier |
| Molecular Formula | C₁₁H₁₃BrO₃ | |
| Molecular Weight | 273.12 g/mol | Monoisotopic Mass: 272.00 |
| Physical State | Solid (Crystalline powder) | Typical for benzoic acid derivatives |
| Predicted pKa | 3.5 – 3.8 | Acidic (COOH), modulated by ortho-OMe |
| Predicted LogP | 3.2 – 3.5 | Lipophilic (Isopropyl contribution) |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Carbonyl O, Ether O, Acid -OH |
Structural Analysis
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Core: Benzene ring substituted at 1, 2, 3, and 5 positions.
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Electronic Environment:
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C2-Methoxy: Strongly electron-donating (resonance), directing electrophiles to ortho/para (C3/C5).
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C5-Isopropyl: Weakly electron-donating (induction), adds significant lipophilicity.
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C3-Bromo: Electron-withdrawing (induction), serves as a handle for organometallic coupling.
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C1-Carboxyl: Electron-withdrawing, deactivating the ring but directing meta (C3).
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Synthetic Methodology
The synthesis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid relies on controlling regioselectivity during the halogenation step. The most robust route utilizes the directing effects of the hydroxyl/methoxy group on the 5-isopropylbenzoic acid scaffold.
Retrosynthetic Analysis
The strategy disconnects the C3-Br bond (halogenation) and the O-Methyl bond (alkylation), tracing back to the commercially available or easily synthesized 5-isopropylsalicylic acid (formed via Kolbe-Schmitt reaction of 4-isopropylphenol).
Figure 1: Retrosynthetic disconnection showing the logical assembly from 4-isopropylphenol.
Detailed Synthetic Protocol
The following protocol describes the forward synthesis, emphasizing the critical bromination step where regiocontrol is paramount.
Step 1: O-Methylation of 5-Isopropylsalicylic Acid
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Reagents: 5-Isopropylsalicylic acid (1.0 eq), Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).
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Solvent: Acetone or DMF.
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Procedure:
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Dissolve 5-isopropylsalicylic acid in acetone.
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Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 min to form the phenoxide/carboxylate salt.
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Add MeI (2.2 eq) dropwise. Note: Excess methylating agent forms the methyl ester.
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Reflux for 4–6 hours.
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Hydrolysis (if ester formed): Treat the crude methyl ester with LiOH in THF/H₂O to yield the free acid 5-isopropyl-2-methoxybenzoic acid .
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Step 2: Regioselective Bromination
This is the critical step. The C2-methoxy group is a strong ortho/para director. The C5 position is blocked by the isopropyl group. The C1 position is blocked. The C3 position is ortho to the methoxy and meta to the carboxyl, making it the electronically favored site for Electrophilic Aromatic Substitution (EAS).
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Reagents: 5-Isopropyl-2-methoxybenzoic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS).
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Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).
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Catalyst: Catalytic Iron(III) bromide (FeBr₃) or Sodium Acetate (NaOAc) to buffer.
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Protocol:
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Dissolve 5-isopropyl-2-methoxybenzoic acid (10 mmol) in Glacial AcOH (20 mL).
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Cool the solution to 0°C to suppress over-bromination or side reactions on the isopropyl chain.
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Add Br₂ (10.5 mmol) in AcOH dropwise over 30 minutes.
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Allow to warm to room temperature and stir for 2–4 hours.
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Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess Br₂).
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Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
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Figure 2: Forward synthesis workflow for the regioselective bromination step.
Analytical Profiling & Quality Control
To ensure the integrity of the compound for research use, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.0+ (br s, 1H, COOH)δ 7.8–7.9 (d, 1H, Ar-H6)δ 7.5–7.6 (d, 1H, Ar-H4)δ 3.9 (s, 3H, OMe)δ 2.9 (sept, 1H, CH-iso)δ 1.2 (d, 6H, CH3-iso) | Confirms regiochemistry. The two aromatic protons should show meta coupling (J ~2 Hz). |
| ¹³C NMR | ~165 (COOH), ~155 (C2-OMe), ~145 (C5-Iso), ~118 (C3-Br). | Verifies carbon skeleton and oxidation state. |
| Mass Spectrometry (ESI-) | [M-H]⁻ = 271/273 (1:1 ratio) | Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br) confirms mono-bromination. |
| HPLC Purity | >98% (UV @ 254 nm) | Essential for biological assays. |
Applications in Drug Discovery
This molecule acts as a "privileged structure" intermediate. Its utility stems from the orthogonality of its functional groups:
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Suzuki-Miyaura Coupling (C3-Br): The bromine atom is sterically accessible enough to undergo palladium-catalyzed cross-coupling with aryl boronic acids. This allows the extension of the core into biaryl systems common in kinase inhibitors.
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Amide Coupling (C1-COOH): The carboxylic acid can be activated (using HATU/EDC) to form amides. The adjacent methoxy group often induces a specific conformation (via intramolecular H-bonding or steric repulsion) that locks the amide in a bioactive orientation.
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Hydrophobic Interaction (C5-Isopropyl): The isopropyl group provides a bulky, lipophilic anchor that often fills hydrophobic pockets (e.g., S1/S2 pockets in proteases or allosteric sites in GPCRs).
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use standard PPE (gloves, goggles, lab coat). Process in a fume hood, especially during bromination steps involving elemental bromine.
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Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong oxidizers.
References
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PubChem. (n.d.). Compound Summary: 3-Bromo-5-isopropyl-2-methoxybenzoic acid (related isomers and derivatives). National Library of Medicine. Retrieved from [Link]
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ChemExpress. (n.d.). Product Catalog: 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS 1245527-83-6). Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid (Methodology reference for bromination conditions).
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ResearchGate. (2008). Synthesis and Activity Analysis of Benzoquinone Derivatives (Isopropyl/Bromo substitution patterns). Retrieved from [Link]
